molecular formula C13H15ClN2O2 B3038013 1-Benzoyl-4-(chloroacetyl)piperazine CAS No. 69463-43-0

1-Benzoyl-4-(chloroacetyl)piperazine

Cat. No. B3038013
CAS RN: 69463-43-0
M. Wt: 266.72 g/mol
InChI Key: BATOJIAFBGRSEQ-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(chloroacetyl)piperazine is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The structure of piperazine derivatives reveals that the piperazine ring is in a chair conformation . There is a large discrepancy in the bond angles around the piperazine N atoms . The structure is stabilized by C–H···O type intermolecular hydrogen bonding interactions .


Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Chemical Synthesis and Compound Formation

1-Benzoyl-4-(chloroacetyl)piperazine is utilized in chemical synthesis processes. One study details the formation of 1-Alkyl(aralkyl)-4-acyl-2-piperazinones during the selective acylation of N-monosubstituted ethylenediamines by benzoyl and cyclohexylcarbonyl chlorides, highlighting the compound's role in complex chemical reactions (Tsizin, Sergovskaya, & Chernyak, 1986).

Cancer Research

The compound has been incorporated into cancer research. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were designed and showed significant cell growth inhibitory activity on various cancer cell lines. This demonstrates the potential of this compound derivatives in cancer treatment research (Yarim, Koksal, Durmaz, & Atalay, 2012).

Antimicrobial and Anti-inflammatory Studies

The compound has been investigated for its antimicrobial and anti-inflammatory properties. Research includes the synthesis and antimicrobial evaluation of some novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems involving this compound (Hamama, Ibrahim, Raoof, & Zoorob, 2017). Additionally, novel compounds involving this compound were synthesized and evaluated for their anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).

Enzyme Inhibition Research

The synthesis of benzamide derivatives bearing heterocyclic furan and piperazine rings, including this compound, has been evaluated for enzyme inhibition, demonstrating the compound's relevance in studying enzyme-related processes (Abbasi et al., 2020).

Mechanism of Action

While the specific mechanism of action for 1-Benzoyl-4-(chloroacetyl)piperazine is not mentioned in the search results, it’s worth noting that piperazine derivatives are known to bind to multiple receptors with high affinity . They are found in various biologically active compounds across a number of different therapeutic areas .

properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-10-12(17)15-6-8-16(9-7-15)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATOJIAFBGRSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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